3-(chloromethyl)-1,2-dihydroquinolin-2-one
Overview
Description
3-(chloromethyl)-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolinones. Quinolinones are heterocyclic compounds containing a quinoline ring system fused with a ketone. The presence of a chloromethyl group at the 3-position of the quinolinone ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, similar compounds have been known to undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of 3-(chloromethyl)-1,2-dihydroquinolin-2-one have been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The study was performed with a single dose of 45 mg/kg body weight (BW).
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1,2-dihydroquinolin-2-one typically involves the chloromethylation of 1,2-dihydroquinolin-2-one. This can be achieved through the reaction of 1,2-dihydroquinolin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1,2-dihydroquinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the ketone group can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of quinolinone derivatives with hydroxyl or carboxyl groups.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(chloromethyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-1,2-dihydroquinolin-2-one
- 3-(iodomethyl)-1,2-dihydroquinolin-2-one
- 3-(methyl)-1,2-dihydroquinolin-2-one
Uniqueness
3-(chloromethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group is more reactive than the bromomethyl and iodomethyl groups, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
3-(chloromethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZGMXIVAVSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-51-1 | |
Record name | 3-(chloromethyl)-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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